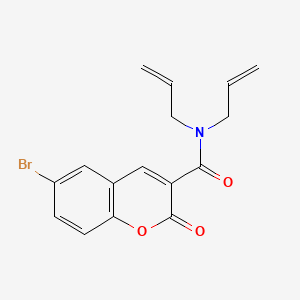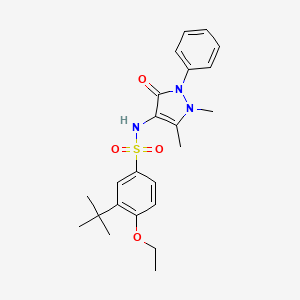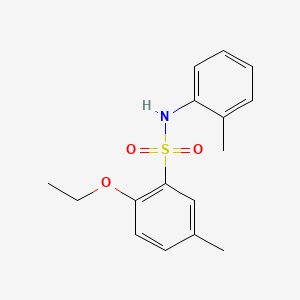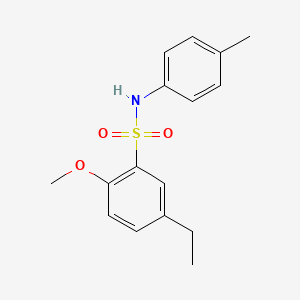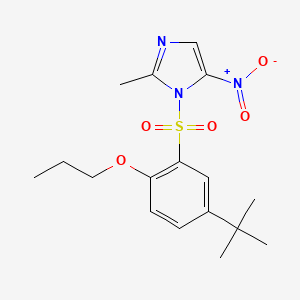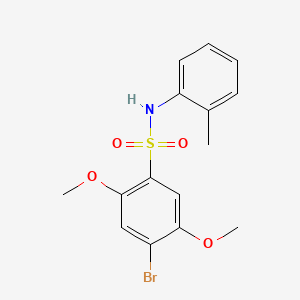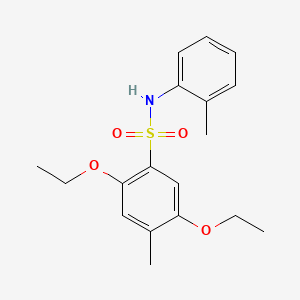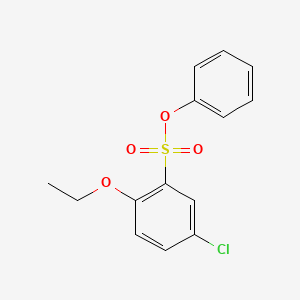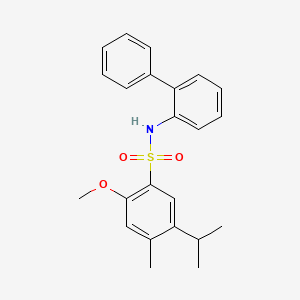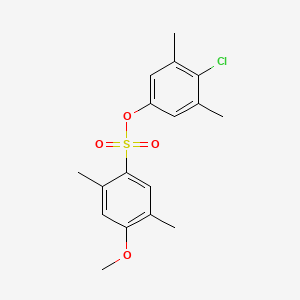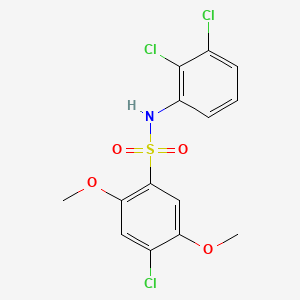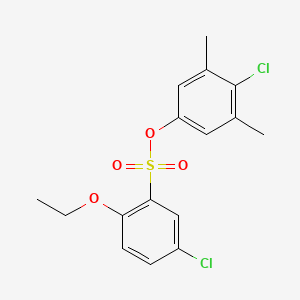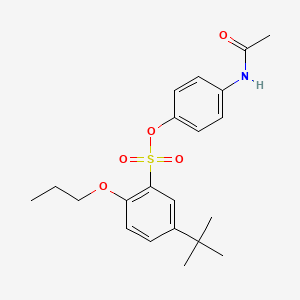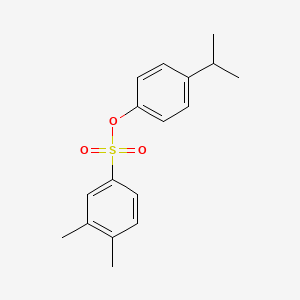
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound features a sulfonate group attached to a benzene ring, which is further substituted with a propan-2-yl group and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate typically involves the following steps:
Substitution: The sulfonated intermediate is then subjected to a Friedel-Crafts alkylation reaction with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propan-2-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonate derivatives.
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)phenyl benzene-1-sulfonate: Lacks the additional methyl groups, resulting in different chemical properties.
4-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate: Contains only one methyl group, affecting its reactivity and interactions.
4-(Propan-2-yl)phenyl 3,5-dimethylbenzene-1-sulfonate: The position of the methyl groups is different, leading to variations in steric and electronic effects.
Uniqueness
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions with other molecules. The presence of both the propan-2-yl group and the two methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-propan-2-ylphenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-12(2)15-6-8-16(9-7-15)20-21(18,19)17-10-5-13(3)14(4)11-17/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZZERAJSNBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
